7-Fluoro-1,3-benzoxazol

Descripción general

Descripción

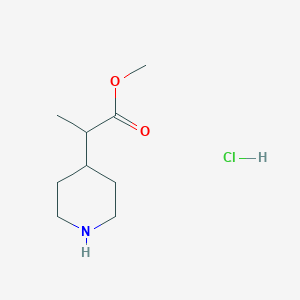

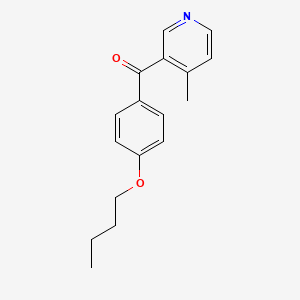

7-Fluorobenzoxazole (CAS# 1267061-18-6) is a useful research chemical with a molecular weight of 137.11 and a molecular formula of C7H4FNO . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole synthesis traditionally involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 7-Fluorobenzoxazole is represented by the canonical SMILES string: C1=CC2=C(C(=C1)F)OC=N2 .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical and Chemical Properties Analysis

7-Fluorobenzoxazole has a molecular weight of 137.11 and a molecular formula of C7H4FNO . Fluorinated benzoxazole liquid crystal compounds possess low melting points, wide nematic phase intervals, and good solubility by appropriate lateral fluorine substitution .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del 7-Fluoro-1,3-benzoxazol, organizado en secciones distintas para mayor claridad:

Actividad antimicrobiana

Los derivados de benzoxazol se han estudiado por sus propiedades antimicrobianas. Por ejemplo, ciertos compuestos han mostrado una potente actividad contra hongos como A. niger y C. albicans, lo que indica un posible uso en tratamientos antifúngicos .

Impacto en la morfología celular

Algunos compuestos de benzoxazol pueden afectar la morfología de la superficie celular, causando pliegues y daños. Esto sugiere posibles aplicaciones en la investigación del cáncer, donde la morfología celular juega un papel crucial .

Mejora de las propiedades electro-ópticas

Se ha descubierto que la fluoración de los compuestos de benzoxazol mejora sus propiedades electro-ópticas, como la reducción de los puntos de fusión y la mejora de la solubilidad. Esto podría ser beneficioso para el desarrollo de mezclas de cristales líquidos de alta birrefringencia .

Inhibición de VLA-4

El grupo 7-fluoro benzoxazolil se ha identificado como una unidad lipófila óptima para inhibidores de VLA-4 potentes por vía oral, que son importantes en el tratamiento de enfermedades inflamatorias .

Mecanismo De Acción

Target of Action

7-Fluoro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These targets include various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology

Pharmacokinetics

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs . In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Action Environment

The synthesis of benzoxazole derivatives has been carried out under different reaction conditions .

Safety and Hazards

Direcciones Futuras

Fluorination has been shown to improve the electro-optical properties of benzoxazole-terminated liquid crystals in high birefringence liquid crystal mixtures . This suggests that fluorination could promote promising applications of benzoxazole-terminated liquid crystals in emerging LC optical devices .

Análisis Bioquímico

Biochemical Properties

7-Fluoro-1,3-benzoxazole, like other benzoxazoles, can interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Cellular Effects

Benzoxazole derivatives, including 7-Fluoro-1,3-benzoxazole, have shown to possess potent anticancer activity . They target a wide range of metabolic pathways and cellular processes in cancer pathology . They also exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Molecular Mechanism

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Temporal Effects in Laboratory Settings

Benzoxazoles have been synthesized and evaluated for their pharmacological activities from 2016 to 2023 .

Dosage Effects in Animal Models

Animal models are often used to identify novel anxiolytic compounds and to study the mechanisms whereby these compounds produce their anxiolytic effects .

Metabolic Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways

Transport and Distribution

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Subcellular Localization

Fluorescent proteins are commonly used to determine the subcellular localization of a protein of interest .

Propiedades

IUPAC Name |

7-fluoro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRWHOLUEQVYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)

![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)

![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1532472.png)